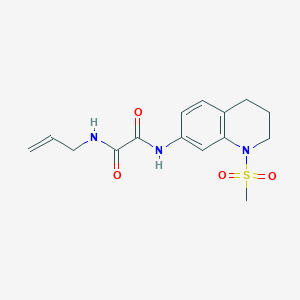
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core with a methanesulfonyl group and an alkenyl substituent, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with synthesis methods and mechanisms of action.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18N2O4S |
| Molecular Weight | 302.36 g/mol |
| CAS Number | [Pending] |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism : The methanesulfonyl group may enhance the compound's solubility and reactivity towards microbial targets.
- Case Study : A study demonstrated that derivatives of tetrahydroquinoline showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antiviral Activity
The antiviral potential of this compound has been explored through various assays:
- Activity Against Viruses : Compounds structurally related to this tetrahydroquinoline derivative have shown efficacy against viral infections such as influenza and HIV.
- Study Findings : In vitro studies indicated that similar compounds inhibited viral replication by interfering with viral entry mechanisms and replication pathways .
Anticancer Properties
The anticancer activity of this compound is particularly noteworthy:
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis in cancer cells | |
| Lung Cancer | Inhibition of cell proliferation | |
| Leukemia | Modulation of kinase pathways |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The methanesulfonyl group may enhance binding affinity to specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell growth and survival.
- Cell Cycle Disruption : The compound may induce cell cycle arrest in cancer cells, leading to enhanced apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Introduction of Methanesulfonyl Group : Sulfonylation using methanesulfonyl chloride under basic conditions.
- Coupling Reaction : The final step involves coupling the methanesulfonylated intermediate with an appropriate alkenyl amine.
科学的研究の応用
Medicinal Applications
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide exhibits several biological activities:
- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains.
- Antiviral Activity : Potential to inhibit viral replication in specific cell lines.
- Anticancer Effects : Demonstrated cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant potency.
Anticancer Activity Assessment
A study evaluated the anticancer activity of synthesized derivatives of tetrahydroquinoline compounds. Out of 25 derivatives tested:
- 10 compounds exhibited IC50 values in the range of 1.9−7.52μg/mL against HCT-116 cells.
- 17 compounds showed IC50 values against MCF-7 cells.
These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer efficacy .
Antimicrobial Screening
Another investigation focused on the antimicrobial activity of similar compounds derived from tetrahydroquinoline scaffolds. The results indicated that several derivatives effectively inhibited Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics .
Drug Development
The unique structural features of this compound make it a candidate for further exploration in drug development targeting:
- Neurological disorders
- Infectious diseases
- Cancer therapeutics
Chemical Biology Studies
Due to its ability to interact with biological targets such as enzymes or receptors in the central nervous system, this compound is suitable for studies aimed at elucidating mechanisms of action in drug discovery .
特性
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-8-16-14(19)15(20)17-12-7-6-11-5-4-9-18(13(11)10-12)23(2,21)22/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRARZXBHLMFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













